molecular formula C9H10N2O B12870983 N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine

N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine

Cat. No.: B12870983
M. Wt: 162.19 g/mol
InChI Key: PXFAJZXJUYMWGR-UHFFFAOYSA-N
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Description

N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

The synthesis of N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-methylisoxazole with an appropriate aldehyde under specific reaction conditions . The reaction typically takes place in a solvent such as isopropanol at elevated temperatures (around 70°C) for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors in the body, leading to their therapeutic effects . For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-but-3-yn-2-yl-1-(5-methyl-1,2-oxazol-3-yl)methanimine

InChI

InChI=1S/C9H10N2O/c1-4-7(2)10-6-9-5-8(3)12-11-9/h1,5-7H,2-3H3

InChI Key

PXFAJZXJUYMWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C=NC(C)C#C

Origin of Product

United States

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